molecular formula C18H16N2O2 B8806670 N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide CAS No. 105326-63-4

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide

Cat. No.: B8806670
CAS No.: 105326-63-4
M. Wt: 292.3 g/mol
InChI Key: CSEVSBPYYDRXHC-UHFFFAOYSA-N
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Description

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a quinoline moiety attached to a phenyl ring via a methoxy linker, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.

Properties

CAS No.

105326-63-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[4-(quinolin-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-15-8-10-17(11-9-15)22-12-16-7-6-14-4-2-3-5-18(14)20-16/h2-11H,12H2,1H3,(H,19,21)

InChI Key

CSEVSBPYYDRXHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide typically involves the reaction of 2-quinolinylmethanol with 4-aminophenol to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
  • N-(4-(5-acetamido-2-methoxyphenoxy)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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